molecular formula C17H15Cl2N5O2S B12146132 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12146132
M. Wt: 424.3 g/mol
InChI Key: DONGCVBGNADELP-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C18H17Cl2N5O3S. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction using thiourea.

    Acetylation: The final step involves the acetylation of the intermediate product with 3-methoxyphenylacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to disruption of cellular functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
  • **2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • **2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the dichlorophenyl group enhances its antimicrobial and anticancer potential compared to similar compounds.

Properties

Molecular Formula

C17H15Cl2N5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-11(8-12)21-15(25)9-27-17-23-22-16(24(17)20)13-6-5-10(18)7-14(13)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

DONGCVBGNADELP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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